(+)-cis-anti-N2-BPDE-dG
CAS No.: 66141-82-0
Cat. No.: VC0154187
Molecular Formula: C₃₀H₂₇N₅O₇
Molecular Weight: 569.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66141-82-0 |
|---|---|
| Molecular Formula | C₃₀H₂₇N₅O₇ |
| Molecular Weight | 569.56 |
Introduction
Structure and Chemical Properties
(+)-cis-anti-N2-BPDE-dG is a DNA adduct formed from the interaction of benzo[a]pyrene diol epoxide (BPDE), a potent carcinogen, with deoxyguanosine. The structural configuration is characterized by a deoxyguanosine moiety modified at the N2 position by the benzo[a]pyrene-derived epoxide, which introduces bulky adducts into the DNA structure . This molecular arrangement potentially disrupts normal base pairing and leads to misincorporation during DNA replication.
The molecular weight of (+)-cis-anti-N2-BPDE-dG is approximately 300.4 g/mol, with a molecular formula of C20H28O2 according to PubChem data . The compound's structural configuration is significant, as the "cis-anti" designation refers to the specific stereochemistry that influences its biological interactions and mutagenic potential.
Stereochemical Significance
The stereochemistry of BPDE adducts plays a crucial role in determining how they are accommodated within a DNA polymerase active site . Research has revealed that in certain polymerase complexes, the bulky and hydrophobic BP pyrenyl residue remains entirely solvent-exposed in the major groove of the DNA, which differs significantly from adduct alignments previously observed in free or protein-bound DNA .
Formation and Metabolism
Metabolic Activation Pathway
The formation of (+)-cis-anti-N2-BPDE-dG occurs through a series of metabolic transformations involving benzo[a]pyrene (BaP). Initially, BaP undergoes enzymatic oxidation to form benzo[a]pyrene diol epoxide. This reactive epoxide can then bind covalently to nucleophilic sites on DNA, particularly at the N2 position of deoxyguanosine.
BaP, an archetypical polycyclic aromatic hydrocarbon, is classified as "carcinogenic to humans" and is ubiquitous in the environment, as evidenced by measurable levels of BaP metabolites in virtually all human urine samples examined . Its carcinogenicity primarily occurs through covalent modification of DNA, resulting in the formation of BPDE-N2-dG adducts and subsequent mutation of critical growth control genes .
Sequence Context Effects
BPDE-induced guanine adducts are produced nonrandomly along K-ras and p53 gene-derived DNA sequences, with over 5-fold differences in adduct formation depending on sequence context . Research has shown that N2-BPDE-dG yield is enhanced by the presence of a 5-Me substituent at the cytosine base-paired with the target guanine nucleobase, an endogenous DNA modification characteristic for CpG dinucleotides within the p53 gene .
Detection Methods and Research Techniques
LC-MS/MS Analysis
Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been developed for detecting ultratrace levels of BPDE-N2-dG adducts. One study reported a methodology with a limit of detection (LOD) of 1 amol of BPDE-N2-dG on-column, corresponding to 1 BPDE-N2-dG adduct per 10^11 nucleotides (1 adduct per 10 human lung cells) using 40 μg of human lung DNA . This represents one of the most sensitive DNA adduct quantitation methods reported, exceeding the sensitivity of the 32P-postlabeling assay.
The typical LC-MS/MS analysis protocol for BPDE-dG adduct detection in umbilical cord white blood cell samples involves several steps:
-
Adding DNase I and isotopically labeled internal standard ([15N5]BPDE-dG)
-
Incubation at 37°C
-
Addition of phosphodiesterase I and alkaline phosphatase
-
Further incubation and extraction with water-saturated n-butanol
-
Evaporation and dissolution in methanol for LC-MS/MS analysis
The use of [15N5]BPDE-dG as an internal standard allows for reliable correction during analysis .
Immunohistochemical Detection
Immunohistochemical staining using polyclonal antibodies against BPDE-like DNA adducts has been employed in various studies. In one study examining pterygium specimens, the detection rate of BPDE-like DNA adducts ranged from 25.2% to 33.0%, depending on the cutoff levels used .
The scoring system for immunohistochemical detection typically follows this pattern:
| Score | Description |
|---|---|
| - | No positive staining |
| + | 1% to 10% positive nuclei |
| ++ | 11% to 50% positive nuclei |
| +++ | More than 50% positive cells |
Table 1: Scoring system for BPDE-like DNA adduct detection by immunohistochemistry .
Novel Detection Methods
Innovative approaches for detection continue to emerge, including plastic antibody-based fluorescent imaging of BPDE-DNA adducts (FIPCIA). This method has demonstrated the ability to detect traces of BPDE-DNA adducts as low as 18 pM in human lung carcinoma A549 cells , offering new possibilities for sensitive detection and monitoring.
Biological Significance and Associations
| Gene/Polymorphism | BPDE-like DNA adduct levels | p value | |
|---|---|---|---|
| Negative | Positive | ||
| CYP1A1 | |||
| m1/m1 (C/C) | 29 | 5 | |
| m1/m2 (C/T) | 29 | 25 | |
| m2/m2 (T/T) | 11 | 4 | 0.006 |
| GSTM1 | |||
| Null | 17 | 17 | |
| Present | 25 | 44 | 0.205 |
Table 2: Relationship of BPDE-like DNA adduct levels and CYP1A1 and GSTM1 polymorphisms in pterygium patients .
Risk Assessment
Logistic regression analysis has identified CYP1A1 polymorphisms as significant risk factors for BPDE-like DNA adduct formation. The risk for patients with CYP1A1 m1/m2 (C/T) and m2/m2 (T/T) was calculated to be 9.675-fold higher than for patients with CYP1A1 m1/m1 (C/C) types (p=0.001, 95% Confidence Interval 2.451–38.185) . This finding suggests that CYP1A1 polymorphisms are significant risk factors in BPDE-like DNA adduct formation.
Applications in Research
Cancer Research and Toxicology
(+)-cis-anti-N2-BPDE-dG and its isotope-labeled variants, such as (+)-cis-anti-N2-BPDE-dG-d8, are primarily used in cancer research and toxicology studies . These compounds are particularly valuable in the study of carcinogen-DNA adducts and their role in affecting eukaryotic DNA methyltransferases .
DNA Damage and Repair Studies
Cluster-type DNA damage, which can include BPDE-dG adducts, is often observed in DNA and is usually bypassed by base excision repair mechanisms . Understanding how these adducts are processed by cellular repair systems provides insight into mutagenesis and carcinogenesis processes.
Environmental Carcinogen Exposure Assessment
The detection of BPDE-DNA adducts in human samples serves as a biomarker for exposure to environmental carcinogens like benzo[a]pyrene. In a study examining human lung DNA samples, 20 out of 29 samples showed positive measurements above the limit of detection, with smoker and nonsmoker DNA containing 3.1 and 1.3 BPDE-N2-dG adducts per 10^11 nucleotides, respectively .
Human Studies and Findings
Umbilical Cord Blood Analysis
Research has employed LC-MS/MS methods to detect and quantify BPDE-dG adducts in human umbilical cord blood samples. In one study analyzing 42 normal human umbilical cord blood samples and 42 birth defect cases, researchers determined that there was no significant difference in the level of BPDE-dG formation between the normal and birth defect groups .
This represents one of the first applications of LC-MS/MS methodology to quantify BPDE-dG in human umbilical blood samples. The results indicated that under the experimental conditions, BPDE-dG adducts were detected in all the human umbilical cord blood samples from both normal and birth defect groups .
Fetal Susceptibility to PAH Exposure
Molecular epidemiology studies have provided evidence that the developing fetus may be more susceptible than adults to the toxic effects of polycyclic aromatic hydrocarbons (PAHs). Research suggests that the fetus may be 10 times more susceptible than the mother to PAH-induced carcinogenesis .
Error-Free Replication Mechanisms
Research into the mechanism of error-free replication across benzo[a]pyrene-derived DNA adducts has revealed fascinating insights into how cells manage to replicate past these potentially mutagenic lesions. Studies have shown that in certain polymerase complexes, all three structures are well-poised for dCTP insertion, suggesting a mechanism for accurate bypass of these adducts .
The stereochemistry of each BPDE adduct determines how it is accommodated in a DNA polymerase active site. This understanding provides a basis for explaining error-free replication of BP-derived stereoisomeric guanine adducts .
Isotopically Labeled Variants
(+)-cis-anti-N2-BPDE-dG-d8
Isotope-labeled (+)-cis-anti-N2-BPDE-dG, such as (+)-cis-anti-N2-BPDE-dG-d8, is used in the study of carcinogen-DNA adducts and their role in affecting eukaryotic DNA methyltransferases . These labeled compounds serve as important analytical standards for quantitative analysis and mechanistic studies.
(+/-)-cis-anti-N2-BPDE-dG-15N5
Another variant, (+/-)-cis-anti-N2-BPDE-dG-15N5, is a complex DNA adduct formed by the reaction of benzo[a]pyrene diol epoxide with deoxyguanosine, specifically at the N2 position of guanine. The presence of the 15N5 label allows for detailed analysis of its interactions with DNA using mass spectrometry techniques.
This compound is significant in the study of DNA damage and mutagenesis, particularly in the context of exposure to polycyclic aromatic hydrocarbons, which are known environmental carcinogens found in tobacco smoke and charred food.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume